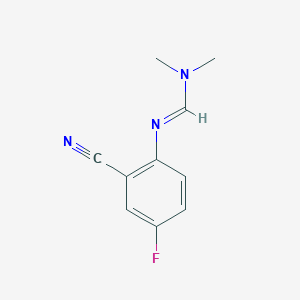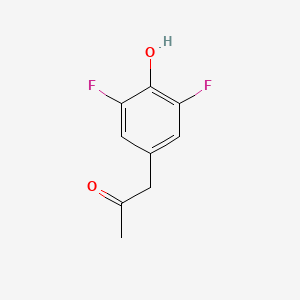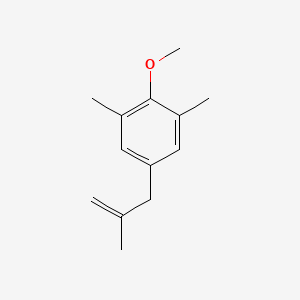
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene” is an organic compound based on its structure. It contains a propene group attached to a phenyl ring that is substituted with methyl and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for related compounds. For instance, Grignard reagents have been applied in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Related Compounds : Research by Pimenova et al. (2003) detailed the synthesis and reactions of a closely related compound, which involved reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova, Goun, Krasnych, & Miles, 2003).
Catalysis in Chemical Reactions : Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, which is relevant for understanding the chemical behavior of compounds like "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Synthesis of Intermediate Compounds : Xu and He (2010) focused on synthesizing intermediate compounds important in the preparation of anti-inflammatory agents, highlighting the synthetic utility of related compounds (Xu & He, 2010).
Novel Copolymers Synthesis : Kharas et al. (2015) explored the synthesis of novel electrophilic trisubstituted ethylene monomers and their copolymerization with styrene, which is directly relevant to understanding the chemical applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Kharas et al., 2015).
Oxidative Dimerization Studies : Research by Vasilyev et al. (2003) involved the oxidative dimerization of a similar compound, which could provide insights into the reactivity and potential applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Vasilyev, Fundamenskii, Savchenkov, & Rudenko, 2003).
Catalysis in Olefin Polymerization : A study by Machat et al. (2017) on titanocene complexes in olefin polymerization is relevant for understanding how similar compounds might be used in catalysis (Machat, Jandl, & Rieger, 2017).
Properties and Applications in Copolymers : Additional studies by Kharas et al. (2015, 2014) on novel copolymers of styrene provide further insights into the properties and applications of compounds related to "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Kharas et al., 2015), (Kharas et al., 2014).
Synthesis and Characterization of Derivatives : Moser et al. (2005) conducted a study on the synthesis and characterization of a derivative, providing insights into the structural and chemical properties of related compounds (Moser, Bertolasi, & Vaughan, 2005).
Spectroscopic and Crystallographic Investigations : Hayvalı et al. (2010) performed spectroscopic and crystallographic investigations on similar Schiff base ligands, contributing to the understanding of the chemical and physical properties of related compounds (Hayvalı, Unver, & Svoboda, 2010).
Photoinduced Electron Transfer Studies : Ikeda et al. (2004) explored the photoinduced electron transfer in a derivative, offering insights into the potential photochemical applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Ikeda, Tanaka, Akiyama, Tero-Kubota, & Miyashi, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBOLXRLGFCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641231 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
53483-20-8 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


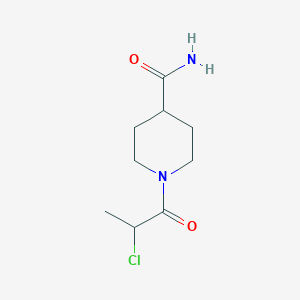
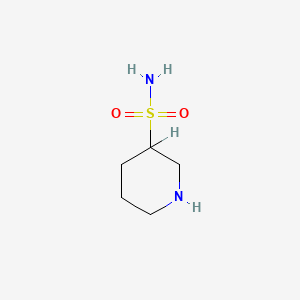
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)



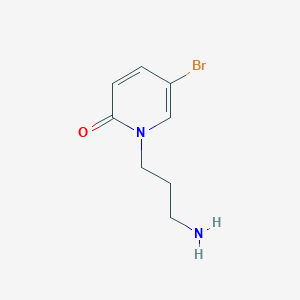
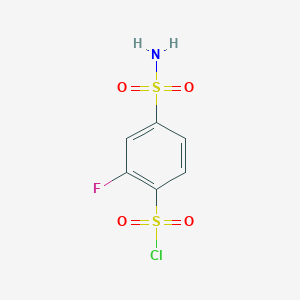
![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)


